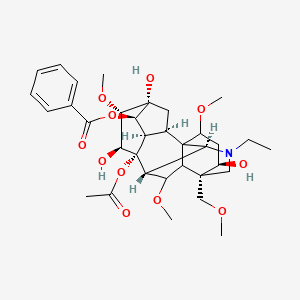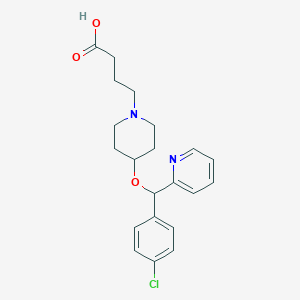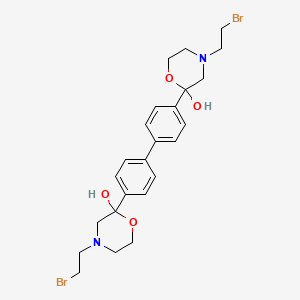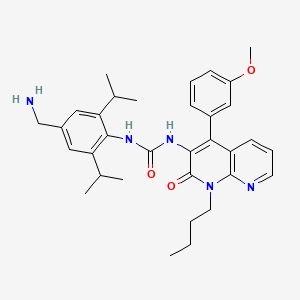![molecular formula C44H51N5O8 B10771256 benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B10771256.png)
benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron carbide, often referred to as B3C, is a boron-carbon ceramic material known for its extreme hardness and chemical stability. It is one of the hardest known materials, surpassed only by cubic boron nitride and diamond . Boron carbide has a chemical formula of approximately B4C, although it is often represented as B12C3 due to its complex crystal structure . This compound is widely used in various industrial applications, including tank armor, bulletproof vests, and abrasive powders .
Preparation Methods
Boron carbide can be synthesized through several methods. One common laboratory method involves the reduction of boron trioxide (B2O3) with carbon or magnesium in the presence of carbon in an electric arc furnace . Another method is chemical vapor deposition (CVD), where boron halides (such as BCl3 or BBr3) react with methane (CH4) or carbon tetrachloride (CCl4) in the presence of hydrogen (H2) over a heated metallic filament . Industrial production often involves carbothermal reduction of boron oxide (B2O3) with carbon at high temperatures .
Chemical Reactions Analysis
Boron carbide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is resistant to oxidation at room temperature but can oxidize at high temperatures to form boron oxide (B2O3) and carbon dioxide (CO2) . Reduction reactions typically involve the use of reducing agents like magnesium or aluminum. Substitution reactions can occur with halogens, where boron carbide reacts with halogen gases to form boron halides . Common reagents used in these reactions include hydrogen, halogen gases, and various reducing agents . Major products formed from these reactions include boron oxide, boron halides, and carbon dioxide .
Scientific Research Applications
Boron carbide has a wide range of scientific research applications. In chemistry, it is used as an abrasive material due to its hardness . In biology and medicine, boron carbide is explored for its potential use in neutron capture therapy for cancer treatment . It is also used in the production of lightweight, high-strength materials for aerospace and military applications . Additionally, boron carbide is utilized in the manufacturing of cutting tools, wear-resistant coatings, and high-temperature thermoelectric devices .
Mechanism of Action
The mechanism of action of boron carbide involves its interaction with various molecular targets and pathways. In neutron capture therapy, boron carbide absorbs neutrons and undergoes nuclear reactions to produce high-energy alpha particles and lithium nuclei, which can destroy cancer cells . Its hardness and chemical stability make it an effective material for cutting and abrasive applications, where it interacts with and removes material from surfaces through mechanical abrasion . The molecular targets and pathways involved in these processes include the neutron absorption cross-section and the mechanical properties of the material .
Comparison with Similar Compounds
Boron carbide is unique among boron-carbon compounds due to its extreme hardness and chemical stability. Similar compounds include cubic boron nitride and diamond, both of which are also extremely hard materials . boron carbide is less expensive and easier to produce than diamond, making it more accessible for industrial applications . Other similar compounds include boron nitride and silicon carbide, which have similar properties but differ in their chemical composition and crystal structure . Boron carbide’s combination of hardness, chemical stability, and cost-effectiveness makes it a valuable material for a wide range of applications .
Properties
Molecular Formula |
C44H51N5O8 |
|---|---|
Molecular Weight |
777.9 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C44H51N5O8/c1-30-19-21-33(22-20-30)28-55-34-26-37(40(50)48-39(18-10-11-25-45)44(53,54)42-46-35-16-8-9-17-38(35)57-42)49(27-34)41(51)36(24-23-31-12-4-2-5-13-31)47-43(52)56-29-32-14-6-3-7-15-32/h2-9,12-17,19-22,34,36-37,39,53-54H,10-11,18,23-29,45H2,1H3,(H,47,52)(H,48,50)/t34-,36-,37+,39+/m1/s1 |
InChI Key |
KGNDCEVUMONOKF-UGPLYTSKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CO[C@@H]2C[C@H](N(C2)C(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(C5=NC6=CC=CC=C6O5)(O)O |
Canonical SMILES |
CC1=CC=C(C=C1)COC2CC(N(C2)C(=O)C(CCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C(=O)NC(CCCCN)C(C5=NC6=CC=CC=C6O5)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B10771174.png)
![[3H]vesamicol](/img/structure/B10771178.png)
![(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B10771183.png)


![N-cyclohexyl-5-[4-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10771215.png)
![[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10771216.png)

![1-[4-Amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(4-methylpentoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea](/img/structure/B10771231.png)
![3-((R)-1-((2S,6R)-2,6-dimethylmorpholino)ethyl)-N-(6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)isothiazol-5-amine](/img/structure/B10771244.png)


![(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea](/img/structure/B10771263.png)
![2-[2-Ethyl-1-oxamoyl-3-[[2-(phenylmethyl)phenyl]methyl]indolizin-8-yl]oxyacetic acid](/img/structure/B10771270.png)
